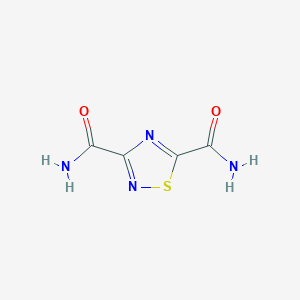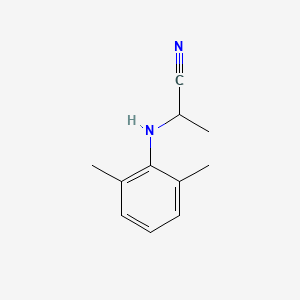
N'-Carvacryl-N,N-dimethylformamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Carvacryl-N,N-dimethylformamidine is a chemical compound that combines the structural features of carvacrol and N,N-dimethylformamidine. Carvacrol is a monoterpenoid phenol found in essential oils of various aromatic plants, such as oregano and thyme, known for its antimicrobial properties. N,N-dimethylformamidine is a derivative of formamide, often used in organic synthesis as a reagent and solvent. The combination of these two components results in a compound with unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Carvacryl-N,N-dimethylformamidine typically involves the reaction of carvacrol with N,N-dimethylformamide in the presence of a suitable catalyst. One common method is the condensation reaction, where carvacrol is reacted with N,N-dimethylformamide under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of N’-Carvacryl-N,N-dimethylformamidine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-Carvacryl-N,N-dimethylformamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Carvacryl-N,N-dimethylformamidine include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., Lewis acids). The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of N’-Carvacryl-N,N-dimethylformamidine depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-Carvacryl-N,N-dimethylformamidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N’-Carvacryl-N,N-dimethylformamidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A related compound used as a solvent and reagent in organic synthesis.
Carvacrol: The parent compound known for its antimicrobial properties.
N’-4-Chloro-o-tolyl-N,N-dimethylformamidine: A formamidine derivative with insecticidal properties.
Uniqueness
N’-Carvacryl-N,N-dimethylformamidine is unique due to its combination of carvacrol and N,N-dimethylformamidine, resulting in a compound with enhanced chemical and biological properties. Its dual functionality makes it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
101398-49-6 |
|---|---|
Fórmula molecular |
C13H20N2 |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(2-methyl-5-propan-2-ylphenyl)methanimidamide |
InChI |
InChI=1S/C13H20N2/c1-10(2)12-7-6-11(3)13(8-12)14-9-15(4)5/h6-10H,1-5H3 |
Clave InChI |
KSLWRGGLUPCESF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)N=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


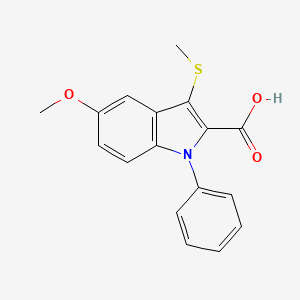

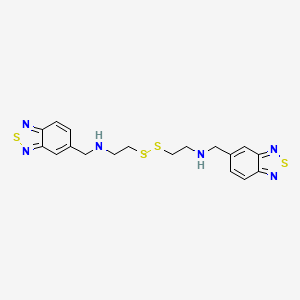
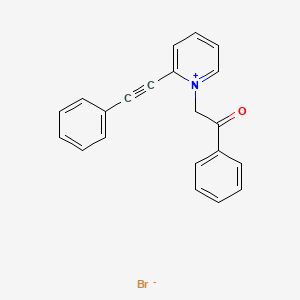
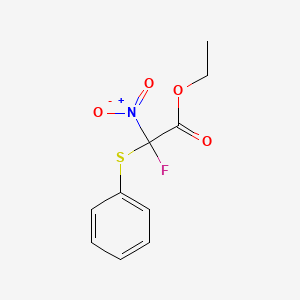
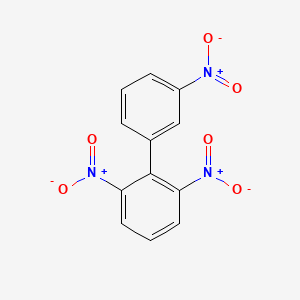
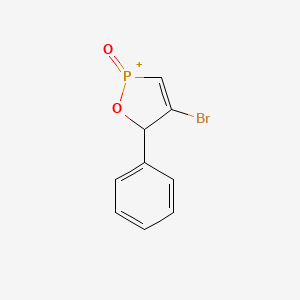
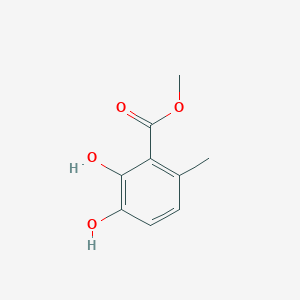

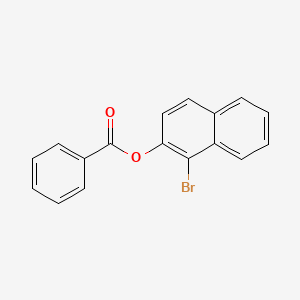
![[Thiene-2,5-diylbis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14342593.png)
![1,3-Bis[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B14342599.png)
